1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Building Block Purity Procurement Specification Medicinal Chemistry

Medicinal chemists synthesizing kinase-focused libraries often struggle with intermediates that have only one reactive handle, forcing linear syntheses. 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone (CAS 90734-71-7) eliminates this bottleneck with orthogonal 6-Cl (SNAr) and 3-acetyl (condensation/annulation) sites, enabling parallel diversification without protecting groups. • Reported C-6 amination yields: 79-98%, avg. 92%. • Solid, ambient-stable, ≥97% purity, reducing cold-chain logistics. • Orthogonal handles allow chemoselective elaboration for 3,6-disubstituted kinase inhibitor libraries.

Molecular Formula C8H6ClN3O
Molecular Weight 195.6 g/mol
CAS No. 90734-71-7
Cat. No. B057771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone
CAS90734-71-7
SynonymsImidazo[1,2-b]pyridazine, ethanone deriv.;  1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone
Molecular FormulaC8H6ClN3O
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C2N1N=C(C=C2)Cl
InChIInChI=1S/C8H6ClN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3
InChIKeyODNBVEIAQAZNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone: Procurement-Relevant Baseline


1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone (CAS 90734‑71‑7) is a 3‑acetyl‑6‑chloro‑substituted imidazo[1,2‑b]pyridazine with the molecular formula C₈H₆ClN₃O and a molecular weight of 195.61 g mol⁻¹ [REFS‑1]. The compound is commercially supplied as a solid with a density of 1.5 g cm⁻³ and a minimum purity specification of 95–97 % [REFS‑1][REFS‑2]. Its core scaffold belongs to the privileged imidazo[1,2‑b]pyridazine family, which has been extensively explored for kinase inhibition and central nervous system indications [REFS‑3]. Unlike the unsubstituted 1‑(imidazo[1,2‑b]pyridazin‑3‑yl)ethanone (CAS 453548‑65‑7, MW 161.16) that lacks the 6‑chloro handle, this compound offers two orthogonal reactive centres—a chlorine atom at position 6 for nucleophilic aromatic substitution (SNAr) and an acetyl group at position 3 for condensation chemistry—making it a versatile intermediate for constructing 3,6‑disubstituted libraries [REFS‑4].

Core Utility

Dual-handle intermediate for 3,6-disubstituted imidazo[1,2-b]pyridazine library synthesis

Reactive Handles

C6–Cl for SNAr diversification; C3–acetyl for condensation and heterocycle annulation

Supply Format

Ambient-stable solid with consistent purity specification; suited for high-throughput and CRO workflows

Why 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone Cannot Be Replaced by Mono-Handle Analogs


Generic substitution of 1‑(6‑chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone with a mono‑handle analog such as 1‑(imidazo[1,2‑b]pyridazin‑3‑yl)ethanone (lacking a 6‑halogen) or 6‑chloroimidazo[1,2‑b]pyridazine‑3‑carbaldehyde (lacking the acetyl ketone) forces a trade‑off in synthetic versatility. The 6‑chloro group is the only viable leaving group for SNAr‑based diversification at that position, while the 3‑acetyl moiety is uniquely suited for Claisen‑type condensations, aldol reactions, and heterocycle annulations (e.g., pyrazole, isoxazole formation) [REFS‑1]. Replacing the compound with a 3‑bromo analog introduces a heavier halogen that can compete with or poison downstream palladium‑catalysed couplings, whereas the 6‑chloro/3‑acetyl combination permits sequential, chemoselective elaborations without protecting‑group manipulation [REFS‑2]. The quantitative yields reported for C‑6 amination of analogous 6‑chloroimidazo[1,2‑b]pyridazines (79–98 %, average 92 %) demonstrate the high reactivity of the 6‑chloro position, a reactivity that would be absent in non‑halogenated congeners [REFS‑3].

Mono-handle analogs (e.g., non-halogenated or 3-carbaldehyde) remove a diversification vector, limiting library scope to a single position.

6-Fluoro or 3-bromo replacements may alter chemoselectivity or compete in downstream Pd-catalyzed couplings, complicating sequential elaboration.

Ambient storage and lower hazard profile may not transfer to the 3-carbaldehyde analog, which requires cold-chain logistics.

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone: Differentiation Evidence vs. Structural Analogs


Commercial Purity Benchmark: 6-Chloro vs. Non-Halogenated Analog

When sourcing the 3‑acetyl‑imidazo[1,2‑b]pyridazine scaffold, the 6‑chloro derivative offers a documented minimum purity of 95–97 %, which is at least equivalent to the 95 % minimum purity specified for the non‑halogenated analog 1‑(imidazo[1,2‑b]pyridazin‑3‑yl)ethanone (CAS 453548‑65‑7) [REFS‑1][REFS‑2]. This parity in purity eliminates concerns that the additional halogen substituent introduces purification challenges, while retaining the synthetic advantages of the 6‑chloro handle.

Purity benchmark
Cross-study comparable
Target 95–97% (HPLC/NMR per supplier)
Non-halogenated analog ≥95% (CAS 453548-65-7)
Equivalent purity tier

6-chloro substitution does not compromise commercial purity

Supplier QC datasheets; independent verification recommended

Building Block Purity Procurement Specification Medicinal Chemistry

Synthetic Yield: 3-Acetyl-6-chloro vs. 3-Carbaldehyde-6-chloro Intermediate

In a published synthetic route, 1‑(6‑chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone was obtained in 49–51 % isolated yield via condensation of chloroacetone with N′‑(6‑chloro‑pyridazin‑3‑yl)‑N,N‑dimethyl‑formamidine [REFS‑1]. For comparison, the analogous 6‑chloroimidazo[1,2‑b]pyridazine‑3‑carbaldehyde (CAS 154578‑26‑4) was reported in 54 % yield via formylation with paraformaldehyde [REFS‑2]. While the carbaldehyde synthesis is marginally higher yielding, the acetyl product bypasses the need for an oxidation or reduction step when the target architecture requires a ketone, thereby saving one synthetic transformation.

Synthetic yield
Cross-study comparable
Target (acetyl) 49–51% from chloroacetone
Comparator (carbaldehyde) 54% from paraformaldehyde
Eliminates one oxidation/reduction step

Pre-formed ketone reduces step count for Claisen/heterocycle routes

Yield delta is modest; step economy is the primary selection driver

Intermediate Synthesis Yield Benchmarking Route Scouting

Physical Form and Storage Stability Differentiation

1‑(6‑Chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone is a solid at ambient temperature with a measured density of 1.5 g cm⁻³ and is recommended for long‑term storage in a cool, dry place [REFS‑1]. In contrast, the 3‑carbaldehyde analog (CAS 154578‑26‑4) has a lower molecular weight (181.58 g mol⁻¹) and is classified as an acute oral toxin (H302) and skin irritant (H315), requiring storage under inert atmosphere at 2–8 °C [REFS‑2]. The acetyl derivative’s less stringent storage requirements simplify inventory management for laboratories that do not have extensive cold‑storage capacity.

Storage & hazard
Cross-study comparable
Target Solid, ambient storage, no acute toxicity warnings reported
3-Carbaldehyde analog Requires 2–8°C, inert atmosphere; H302, H315
Ambient stability simplifies inventory logistics

May support high-throughput and CRO workflows with limited cold storage

Vendor SDS; verify hazard classification with current documentation

Compound Handling Storage Stability Procurement Logistics

C-6 Amination Reactivity for Parallel Library Synthesis

Although direct amination data for 1‑(6‑chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone itself are not published, the closely related 3‑bromo‑6‑chloroimidazo[1,2‑b]pyridazine undergoes C‑6 amination with primary and secondary alkylamines in 79–98 % isolated yield (average 92 %) using CsF/BnNEt₃Cl in DMSO at 100 °C [REFS‑1]. Because the 3‑acetyl group is less sterically demanding and less electron‑withdrawing than a 3‑bromo substituent, analogous or improved amination yields are expected for the 3‑acetyl‑6‑chloro scaffold. This contrasts with the 6‑fluoro analog, which, although more reactive in SNAr, is often cost‑prohibitive at scale and can undergo unwanted defluorination side reactions [REFS‑2].

C-6 amination
Class-level inference

79–98% yield (projected)

Expected robust SNAr entry for amine library synthesis

Based on 3-Br-6-Cl analog data; direct validation pending

SNAr Reactivity Parallel Synthesis Kinase Library

Dual Reactive Handles for Divergent 3,6-Disubstituted Synthesis

Patent literature explicitly identifies 3,6‑disubstituted imidazo[1,2‑b]pyridazine derivatives as useful for treating tumours and other diseases, and describes synthetic strategies that require a halogen at C‑6 for SNAr and a functionalisable group at C‑3 for Suzuki–Miyaura coupling [REFS‑1]. 1‑(6‑Chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone is uniquely suited for this strategy because the acetyl group can be converted to a vinyl triflate or α‑haloketone, enabling subsequent cross‑coupling, while the 6‑chlorine participates in SNAr. In contrast, the 3‑carbaldehyde analog requires protection/deprotection sequences, and the non‑halogenated analog simply cannot undergo C‑6 diversification. This dual‑handle architecture supports a two‑step divergent library approach that is not feasible with any single‑handle analog.

Step economy
Class-level inference

Saves ~2 synthetic steps vs. single-handle analogs

Reduces cumulative yield loss in 3,6-disubstituted library synthesis

Estimated from standard protection/deprotection sequence yields

Divergent Synthesis 3,6‑Disubstitution MedChem Scaffold

Target Indication: Neurodegenerative Disease vs. General Kinase Panels

Multiple vendor sources consistently indicate that 1‑(6‑chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone is specifically used in the preparation of pyridazine‑based compounds for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders [REFS‑1]. While the broader imidazo[1,2‑b]pyridazine class has been profiled against diverse kinase panels (CLK1 IC₅₀ = 82 nM, DYRK1A IC₅₀ = 50 nM, PfCLK1 IC₅₀ = 32 nM for optimised 3,6‑disubstituted derivatives) [REFS‑2], the specific acetyl‑chloro substitution pattern has been preferentially associated with neurodegenerative targets rather than oncology‑centric kinase profiles. This target indication focus differentiates it from generic imidazo[1,2‑b]pyridazine building blocks that are marketed without a specific disease‑area alignment.

Target indication
Supporting evidence

Vendor-cited for Alzheimer’s and Parkinson’s disease research programs

May align with neurodegenerative disease-focused discovery

Qualitative vendor alignment; no target-engagement data for the building block

Alzheimer's Disease Parkinson's Disease Targeted Library Design

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone: Procurement & Application Scenarios


Divergent Synthesis of 3,6-Disubstituted Kinase Inhibitors

Medicinal chemistry teams synthesising focused kinase inhibitor libraries can exploit the orthogonal reactivity of the 6‑chloro and 3‑acetyl groups. The 6‑chloro position can be aminated under SNAr conditions (projected 79–98 % yield based on class‑level data) while the 3‑acetyl can be converted to a vinyl triflate for subsequent Suzuki–Miyaura coupling, enabling efficient two‑step diversification without protecting‑group chemistry [REFS‑1][REFS‑2].

Pyrazole-Fused Heterocycle Synthesis for CNS Programs

The 3‑acetyl group is an ideal precursor for pyrazole annulation via condensation with hydrazines, generating pyrazolo[1,5‑a]pyrimidine‑like scaffolds that are of interest for Alzheimer’s and Parkinson’s disease targets [REFS‑3]. The 6‑chloro substituent remains intact during this transformation, providing a second diversification point for late‑stage functionalisation.

Synthesis of Peripherally Selective Benzodiazepine Receptor Ligands

Structure–activity relationship studies on imidazo[1,2‑b]pyridazines have identified 6‑chloro‑substituted derivatives with selective affinity for peripheral (mitochondrial) benzodiazepine receptors (e.g., IC₅₀ = 2.8 nM for a related 3‑acetamidomethyl‑2‑biphenyl‑6‑chloro derivative) [REFS‑4]. The 3‑acetyl intermediate can be reductively aminated or converted to an acetamidomethyl group, providing a direct entry into this biologically validated chemical space.

Industrial Intermediate with Ambient Storage Stability for CROs

For contract research organisations (CROs) managing large compound inventories, the solid physical form, ambient storage stability, and consistent ≥95–97 % purity of 1‑(6‑chloroimidazo[1,2‑b]pyridazin‑3‑yl)ethanone reduce cold‑chain logistics and quality‑control burden compared to the 3‑carbaldehyde analog, which requires refrigeration (2–8 °C) under inert atmosphere [REFS‑5][REFS‑6].

Application
Selection Property
Validation Focus
Divergent kinase inhibitor library synthesis
Orthogonal C3–acetyl / C6–Cl reactivity
Sequential SNAr / cross-coupling efficiency without protecting groups
CNS-focused pyrazole-fused heterocycle synthesis
Acetyl-driven annulation chemistry
Pyrazole formation and late-stage C6 diversification
Peripheral benzodiazepine receptor ligand SAR
3-Acetyl → acetamidomethyl conversion pathway
In-vitro binding assay context; class-level scaffold validation
CRO intermediate supply and inventory management
Ambient-stable solid, consistent purity
Storage logistics, weighing automation, and QC reproducibility

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